molecular formula C13H8F4 B1314578 Bis(4-fluorophenyl)difluoromethane CAS No. 339-27-5

Bis(4-fluorophenyl)difluoromethane

Cat. No.: B1314578
CAS No.: 339-27-5
M. Wt: 240.2 g/mol
InChI Key: YMCGUEMTJIVPGA-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)difluoromethane is an organic compound with the molecular formula C₁₃H₈F₄ and a molecular weight of 240.2 g/mol . It is characterized by the presence of two fluorine atoms attached to a central carbon atom, which is also bonded to two 4-fluorophenyl groups. This compound is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl)difluoromethane typically involves the direct fluorination of 4,4’-difluorobenzophenone using Deoxo-Fluor® as a fluorinating agent . The reaction is carried out in a nitrogen atmosphere at 90°C for 24 hours. The crude product is then purified using column chromatography to yield this compound as a colorless oil with a yield of 78-86% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of Deoxo-Fluor® and similar fluorinating agents in a controlled environment is a common approach. The process involves handling volatile and hazardous reagents, necessitating strict safety protocols.

Chemical Reactions Analysis

Types of Reactions: Bis(4-fluorophenyl)difluoromethane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the synthesis of this compound is the compound itself, with potential side products depending on the reaction conditions and reagents used.

Scientific Research Applications

Bis(4-fluorophenyl)difluoromethane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Employed in the study of fluorinated compounds and their interactions with biological molecules.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development due to its unique fluorinated structure.

    Industry: Utilized in the production of specialized materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of Bis(4-fluorophenyl)difluoromethane involves its ability to participate in various chemical reactions due to the presence of fluorine atoms. These atoms can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: Bis(4-fluorophenyl)difluoromethane is unique due to the presence of two fluorine atoms on the central carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-[difluoro-(4-fluorophenyl)methyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4/c14-11-5-1-9(2-6-11)13(16,17)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCGUEMTJIVPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472908
Record name BIS(4-FLUOROPHENYL)DIFLUOROMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-27-5
Record name BIS(4-FLUOROPHENYL)DIFLUOROMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key challenge in synthesizing Bis(4-fluorophenyl)difluoromethane, and how does the research address it?

A1: Direct fluorination of carbonyl groups, particularly in complex molecules, can be challenging due to the highly reactive nature of fluorinating agents. [] The research demonstrates a method for direct fluorination of the carbonyl group in benzophenones, specifically Bis(4-fluorophenyl)ketone, using Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) to produce this compound. This method offers a potentially safer and more selective approach to synthesizing this specific difluoromethane derivative. []

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